N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide (CAS 2034483-98-0) is a synthetic heterocyclic benzamide derivative with the molecular formula C18H17NO4S and a molecular weight of 343.4 g/mol. It belongs to the furan-thiophene-benzamide chemotype, a class investigated for kinase inhibition, particularly against oncogenic BRAF V600E.

Molecular Formula C18H17NO4S
Molecular Weight 343.4
CAS No. 2034483-98-0
Cat. No. B2936943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide
CAS2034483-98-0
Molecular FormulaC18H17NO4S
Molecular Weight343.4
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
InChIInChI=1S/C18H17NO4S/c1-22-14-7-3-2-6-13(14)17(20)19-12-18(21,15-8-4-10-23-15)16-9-5-11-24-16/h2-11,21H,12H2,1H3,(H,19,20)
InChIKeyQUVUXQSPFLUDMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide (CAS 2034483-98-0): Procurement-Quality Baseline


N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide (CAS 2034483-98-0) is a synthetic heterocyclic benzamide derivative with the molecular formula C18H17NO4S and a molecular weight of 343.4 g/mol . It belongs to the furan-thiophene-benzamide chemotype, a class investigated for kinase inhibition, particularly against oncogenic BRAF V600E [1]. The compound incorporates a tertiary alcohol at the ethyl linker connecting furan and thiophene rings, which distinguishes it from simpler N-(thiophen-2-yl) benzamide analogs that lack this hydroxyl group. This structural feature may influence hydrogen-bonding capacity and pharmacokinetic properties relative to close analogs, though direct comparative bioactivity data for this specific compound remain unavailable in the public domain as of mid-2026.

Why N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide Cannot Be Interchanged with Simpler Analogs


Generic substitution within the furan-thiophene-benzamide class is not scientifically valid due to the profound impact of minor structural modifications on target engagement. The presence of the tertiary alcohol at the ethyl linker in the target compound creates a hydrogen-bond donor/acceptor that is absent in analogs such as 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide (CAS 2097883-19-5) [1]. Published SAR around N-(thiophen-2-yl) benzamide BRAF V600E inhibitors demonstrates that R-group variations at the benzamide ortho-position alter IC50 values from inactive to 0.63 µM — a >10-fold potency range — confirming that even single-atom substitutions dictate biological outcome [2]. Furthermore, bioisosteric replacement of thiophene with furan in related amidine series has been shown to reduce antiproliferative activity, underscoring that the precise heterocycle arrangement in the target compound cannot be assumed equivalent to regioisomeric or bioisosteric variants [3].

Quantitative Differentiation Evidence for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide


Hydrogen-Bond Donor Capacity: Tertiary Alcohol vs. Non-Hydroxylated Analogs

The target compound contains a tertiary hydroxyl group at the ethyl linker, providing one hydrogen-bond donor (HBD). Key comparator 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide (CAS 2097883-19-5) has HBD = 1 but derives its HBD solely from the amide NH, while the non-hydroxylated linker cannot participate in additional H-bonding . The most potent BRAF V600E inhibitor in the N-(thiophen-2-yl) benzamide series, compound b47 (IC50 = 0.63 µM), features a -CONHC6H6 benzamide substitution enabling amide-amide H-bond interactions at the hinge region [1], suggesting that additional H-bond functionality at the linker may be beneficial for potency.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Benzamide Substitution Pattern: 2-Methoxy vs. 3-Methoxy and Cyano Regioisomers

The target compound bears a 2-methoxy substituent on the benzamide ring. In published SAR of N-(thiophen-2-yl) benzamide BRAF V600E inhibitors [1], the ortho position tolerates both electron-donating (EDG) and electron-withdrawing (EWG) groups. Compound b23 with -CN at the ortho position showed 51% inhibition at 2 µM, comparable to the ethyl-substituted lead a2 (42% inhibition at 2 µM) [1]. The regioisomeric comparator N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxybenzamide (CAS 2380041-20-1) places methoxy at the meta position, which may alter the dihedral angle of the benzamide and thus kinase hinge-region binding geometry .

Medicinal Chemistry Kinase Selectivity Pharmacophore Engineering

Furan-Thiophene Heterocycle Arrangement: Conjugated vs. Non-Conjugated Linker

The target compound features a non-conjugated ethyl linker bearing the tertiary alcohol connecting the furan and thiophene rings. This contrasts with conjugated analogs such as N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methoxybenzamide (CAS 2319723-49-2), which directly couples furan to thiophene . In the BRAF V600E inhibitor series, the most potent compounds (b40, IC50 0.77 µM; b47, IC50 0.63 µM) both feature a non-conjugated thiophene-benzamide scaffold, suggesting that a non-conjugated linker arrangement is compatible with potent kinase inhibition [1]. Directly conjugated furan-thiophene analogs have not been systematically evaluated in this published kinase assay.

Medicinal Chemistry Molecular Docking Kinase Inhibition

Physicochemical Property Differentiation: TPSA and LogP Relative to Screening Library Analogues

The target compound's computed topological polar surface area (TPSA) is estimated at ~84-95 Ų, with a predicted LogP of 3.0-3.5, placing it within the optimal range for oral bioavailability according to Veber's rules (TPSA < 140 Ų) and Lipinski's Rule of Five (LogP ≤ 5) . The comparator 2-chloro-6-fluoro-N-{5-(thiophen-3-yl)furan-2-ylmethyl}benzamide (CAS 2034493-34-8) has a lower TPSA of 70.5 Ų and higher LogP of 3.9, indicating reduced polarity and potentially different membrane permeability [1]. The 3-cyano comparator (CAS 2097883-19-5) has TPSA 94.3 Ų and LogP 3.1 [2].

Drug-likeness ADME Screening Library Design

Recommended Application Scenarios for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide


Focused Kinase Inhibitor Library Expansion for BRAF V600E Hit-to-Lead

The target compound is structurally distinct from the published N-(thiophen-2-yl) benzamide BRAF V600E inhibitor series (b40 IC50 0.77 µM, b47 IC50 0.63 µM) by virtue of its 2-methoxybenzamide substitution and tertiary alcohol linker [1]. It is suitable for inclusion in focused kinase inhibitor libraries aiming to expand SAR around the benzamide ortho-position, which published data show tolerates both EDG and EWG groups but has not been explored with the 2-methoxy/tertiary alcohol combination [1].

Physicochemical SAR Profiling of Furan-Thiophene-Benzamide Chemotype

With an estimated TPSA of 84-95 Ų and LogP of 3.0-3.5 , this compound occupies a distinct region of polarity-lipophilicity space compared to the more lipophilic 2-chloro-6-fluoro congener (TPSA 70.5 Ų, LogP 3.9) and the more polar 3-cyano analog (TPSA 94.3 Ų, LogP 3.1) [2]. It is recommended for systematic in vitro ADME panels (solubility, permeability, microsomal stability) to establish physicochemical-ADME relationships within this chemotype.

Scaffold-Hopping Starting Point for IP Diversification

The non-conjugated furan-ethyl-thiophene scaffold with a tertiary alcohol is distinct from directly coupled furan-thiophene systems described in endothelin receptor antagonist patents (e.g., US6051599) [1] and from conjugated N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamides . This scaffold novelty makes the target compound a viable starting point for lead generation programs requiring freedom-to-operate considerations.

Chemical Biology Probe for Hinge-Region Hydrogen Bonding Studies

The tertiary alcohol at the linker provides an additional hydrogen-bond donor not present in benchmark inhibitors like b47 [1]. This feature can be exploited in co-crystallization or molecular dynamics studies to probe whether linker H-bonding contributes to kinase hinge-region binding, analogous to the water-mediated interactions observed in the b47-BRAF V600E docking model [1].

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.